molecular formula C13H14N2 B3265924 N1-Methyl-N-4-phenylbenzene-1,4-diamine CAS No. 41286-42-4

N1-Methyl-N-4-phenylbenzene-1,4-diamine

Cat. No.: B3265924
CAS No.: 41286-42-4
M. Wt: 198.26 g/mol
InChI Key: GYXXGCCWYRAYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methyl-N-4-phenylbenzene-1,4-diamine is an organic compound with the molecular formula C13H14N2 It is a derivative of benzene-1,4-diamine, where one of the amino groups is substituted with a methyl group and the other with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N-4-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with methylating and phenylating agents. One common method is the reaction of benzene-1,4-diamine with methyl iodide and phenyl isocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reaction: Mixing benzene-1,4-diamine with methylating and phenylating agents in a reactor.

    Purification: Using techniques like distillation, crystallization, or chromatography to purify the product.

    Quality Control: Ensuring the final product meets the required specifications through various analytical methods.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N-4-phenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N1-Methyl-N-4-phenylbenzene-1,4-diamine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N1-Methyl-N-4-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The compound may also interact with DNA and proteins, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methyl-N-4-phenylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-N-methyl-4-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXXGCCWYRAYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396980
Record name 1,4-Benzenediamine, N-methyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41286-42-4
Record name 1,4-Benzenediamine, N-methyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Methyl-N-4-phenylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N1-Methyl-N-4-phenylbenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
N1-Methyl-N-4-phenylbenzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
N1-Methyl-N-4-phenylbenzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
N1-Methyl-N-4-phenylbenzene-1,4-diamine
Reactant of Route 6
Reactant of Route 6
N1-Methyl-N-4-phenylbenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.